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Foundational

The Mechanistic Versatility of 2-Ethyl-1-ethynylcyclohexan-1-ol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethyl-1-ethynylcyclohexan-1-ol is a tertiary propargyl alcohol, a class of molecules that serves as a versatile build...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-ethynylcyclohexan-1-ol is a tertiary propargyl alcohol, a class of molecules that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive terminal alkyne and a tertiary hydroxyl group on a sterically defined cyclohexyl core, allows it to participate in a diverse array of chemical transformations. This guide elucidates the principal mechanisms of action for this compound, providing field-proven insights into its application. We will explore its behavior in acid-catalyzed rearrangements, metal-catalyzed cross-coupling reactions, and as a nucleophile precursor. The causality behind experimental choices and detailed protocols are provided to empower researchers in leveraging this compound's synthetic potential.

Introduction: Structural Features and Reactivity Overview

The synthetic utility of 2-Ethyl-1-ethynylcyclohexan-1-ol stems from two key functional groups: the terminal alkyne (-C≡CH) and the tertiary hydroxyl (-OH) group. The cyclohexyl ring, substituted with an ethyl group, provides a specific steric and electronic environment that influences reaction pathways and selectivity.

  • The Terminal Alkyne: The sp-hybridized C-H bond is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile (an acetylide). The triple bond itself is a region of high electron density, making it susceptible to metal-catalyzed transformations and addition reactions.[1]

  • The Tertiary Hydroxyl Group: This group can be protonated under acidic conditions, transforming it into a good leaving group (water). This initiates carbocation-mediated rearrangements.[2] It can also act as a directing group in certain metal-catalyzed reactions.

The interplay between these two groups dictates the compound's reactivity, which can be broadly categorized into three major mechanistic pathways.

Mechanism I: Acid-Catalyzed Rearrangements

One of the most characteristic reactions of tertiary propargyl alcohols is their acid-catalyzed rearrangement to α,β-unsaturated carbonyl compounds.[3] For 2-Ethyl-1-ethynylcyclohexan-1-ol, this primarily involves a competition between the Meyer-Schuster and Rupe rearrangements.

The Meyer-Schuster vs. The Rupe Rearrangement

When treated with strong acids, 2-Ethyl-1-ethynylcyclohexan-1-ol can yield two different types of unsaturated ketones.

  • Meyer-Schuster Rearrangement: This pathway typically leads to an α,β-unsaturated aldehyde via a 1,3-hydroxyl shift.[4]

  • Rupe Rearrangement: This competing pathway, common for tertiary propargyl alcohols, results in an α,β-unsaturated methyl ketone.[5]

For 2-Ethyl-1-ethynylcyclohexan-1-ol, the Rupe rearrangement product is generally expected. The mechanism involves protonation of the hydroxyl group, elimination of water to form a resonance-stabilized vinyl cation, and subsequent attack by water followed by tautomerization.[6]

Diagram 1: Competing Rearrangement Pathways

G cluster_0 Acid-Catalyzed Rearrangement cluster_1 Rupe Pathway cluster_2 Meyer-Schuster Pathway Start 2-Ethyl-1-ethynylcyclohexan-1-ol Protonation Protonation of -OH Start->Protonation + H+ Carbocation Formation of Propargyl Cation Protonation->Carbocation - H2O Rupe_Intermediate Vinyl Cation Intermediate Carbocation->Rupe_Intermediate [1,2] Shift MS_Intermediate Allenic Carbocation Carbocation->MS_Intermediate [1,3] Shift Rupe_Hydration Hydration & Tautomerization Rupe_Intermediate->Rupe_Hydration + H2O Rupe_Product α,β-Unsaturated Methyl Ketone Rupe_Hydration->Rupe_Product MS_Hydration Hydration & Tautomerization MS_Intermediate->MS_Hydration + H2O MS_Product α,β-Unsaturated Aldehyde MS_Hydration->MS_Product

Caption: Competing Rupe and Meyer-Schuster rearrangement pathways.

Experimental Protocol: Rupe Rearrangement of 1-Ethynylcyclohexan-1-ol

This protocol is adapted from studies on the structurally similar 1-ethynylcyclohexan-1-ol and demonstrates the conditions required to favor the Rupe product.[7]

Objective: To synthesize 1-acetyl-1-cyclohexene from 1-ethynylcyclohexan-1-ol.

Materials:

  • 1-Ethynylcyclohexan-1-ol

  • Formic Acid (or another strong acid like H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethynylcyclohexan-1-ol in a suitable solvent like formic acid.

  • Heating: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-acetyl-1-cyclohexene.

  • Purification: The product can be further purified by vacuum distillation or column chromatography.

Causality: The use of a strong protic acid is essential to facilitate the initial dehydration step. Heating provides the necessary activation energy for the rearrangement. The aqueous workup and bicarbonate wash are critical for neutralizing the acid catalyst and removing any water-soluble byproducts.

Mechanism II: Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of 2-Ethyl-1-ethynylcyclohexan-1-ol is a powerful handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction is fundamental in the synthesis of complex pharmaceutical intermediates.

The catalytic cycle involves two main interconnected cycles:

  • Palladium Cycle: Oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation from copper and reductive elimination to form the product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which is the key species for the transmetalation step.[9]

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_Aryl R'-Pd(II)L2-X Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne R'-Pd(II)L2-C≡CR Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product R'-C≡C-R Pd_Alkyne->Product Cu_Acetylide Cu-C≡C-R Cu_Acetylide->Pd_Aryl Transfers Acetylide Alkyne H-C≡C-R Alkyne->Cu_Acetylide Aryl_Halide R'-X Aryl_Halide->Pd_Aryl Base Base Base->Cu_Acetylide Facilitates Deprotonation CuX CuX CuX->Cu_Acetylide

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a powerful one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[10] This reaction is highly atom-economical and can often be performed under green conditions, sometimes even in water.[11]

The mechanism proceeds through two key stages:

  • Imine Formation: The aldehyde and amine react to form an imine or iminium ion intermediate.

  • Nucleophilic Attack: A metal catalyst (often copper or gold) activates the alkyne C-H bond, forming a metal acetylide. This acetylide then acts as a nucleophile, attacking the iminium ion to form the final propargylamine product.[11][12]

For 2-Ethyl-1-ethynylcyclohexan-1-ol, this reaction allows for the direct installation of an amino group adjacent to the newly formed C-C bond, creating a synthetically valuable hydroxy-propargylamine.[13]

Mechanism III: Formation and Reaction of the Acetylide

The terminal proton of the alkyne is acidic enough (pKa ≈ 25) to be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or sodium amide (NaNH₂). This deprotonation generates a lithium or sodium acetylide, which is a highly effective carbon nucleophile.

Reaction: R-C≡CH + n-BuLi → R-C≡CLi + Butane

This acetylide can then react with a wide range of electrophiles:

  • Aldehydes and Ketones: To form new propargyl alcohols.

  • Alkyl Halides: In an Sₙ2 reaction to form internal alkynes.

  • Epoxides: To open the ring and install a β-hydroxy group.

This pathway is fundamental for building molecular complexity by extending the carbon chain from the alkyne terminus.

Summary of Mechanistic Pathways and Products

The choice of reagents and conditions dictates which reactive pathway 2-Ethyl-1-ethynylcyclohexan-1-ol will follow.

Reaction Type Key Reagents Reactive Site Primary Mechanism Typical Product Class
Rupe Rearrangement Strong Acid (H₂SO₄, HCOOH)-OH and -C≡CHCarbocation Rearrangementα,β-Unsaturated Methyl Ketone
Sonogashira Coupling Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, BaseTerminal -C≡CHMetal-Catalyzed Cross-CouplingDisubstituted Alkynes
A³ Coupling Aldehyde, Amine, Metal Catalyst (e.g., CuCl)Terminal -C≡CHMulticomponent CondensationPropargylamines
Acetylide Formation Strong Base (n-BuLi, NaNH₂)Terminal -C≡CHDeprotonationOrganometallic Nucleophile
Nucleophilic Addition Acetylide + Electrophile (e.g., Ketone)Acetylide AnionNucleophilic AttackExtended Propargyl Alcohols

Conclusion

2-Ethyl-1-ethynylcyclohexan-1-ol is not merely a static molecule but a dynamic synthetic intermediate with multiple, distinct mechanisms of action. By understanding the underlying principles of its reactivity—from acid-catalyzed rearrangements to sophisticated metal-catalyzed couplings and fundamental nucleophilic additions—researchers can strategically employ this compound to construct complex molecular architectures. The choice of catalyst, solvent, and reaction conditions acts as a control system, allowing the synthetic chemist to selectively navigate these mechanistic pathways to achieve desired outcomes in drug discovery and materials science.

References

  • Meyer–Schuster rearrangement. In: Wikipedia; 2023. [Link]

  • Rupe Rearrangement. SynArchive. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rupe Rearrangement. YouTube. Published December 25, 2025. [Link]

  • Mechanism of the Meyer--Schuster rearrangement. OSTI.GOV. Published October 14, 1977. [Link]

  • A theoretical study of the Meyer-Schuster reaction mechanism: minimum-energy profile and properties of transition-state structure. Journal of the American Chemical Society. [Link]

  • Rupe Rearrgment. Slideshare. [Link]

  • Meyer–Schuster rearrangement. YouTube. Published February 26, 2026. [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Published April 4, 2024. [Link]

  • Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. ResearchGate. [Link]

  • MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. Published July 17, 2020. [Link]

  • A3 coupling reaction. In: Wikipedia; 2023. [Link]

  • A 3 -coupling reaction of benzylamines using different alkynols and aldehydes …. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Published February 17, 2007. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Published February 10, 2021. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Published April 20, 2020. [Link]

  • Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. The Royal Society of Chemistry. Published November 12, 2015. [Link]

  • Sonogashira coupling reaction of homopropargyl ether with aryl bromides and synthesis of 2,5-disubstituted 3-bromofurans. ResearchGate. [Link]

  • Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]

  • 3.1: A3 Coupling Reaction. Chemistry LibreTexts. Published June 23, 2025. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Published December 3, 2019. [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. PMC - NIH. [Link]

  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC. Published March 28, 2019. [Link]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. Published January 7, 2021. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced CuAAC Click Chemistry Utilizing 2-Ethyl-1-ethynylcyclohexan-1-ol

Target Audience: Senior Application Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Substrate Rationale The Copper-Cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Senior Application Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Substrate Rationale

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier standard for "click chemistry," enabling the modular assembly of 1,4-disubstituted 1,2,3-triazoles. While unhindered terminal alkynes react rapidly, the deployment of sterically demanding substrates like 2-Ethyl-1-ethynylcyclohexan-1-ol (CAS: 1032593-69-3) 1 offers unique advantages in pharmaceutical development.

Why this substrate?

  • Steric Topography: The 2-ethyl substituent on the cyclohexane ring introduces significant steric bulk adjacent to the reactive ethynyl group. This provides a rigid, three-dimensional scaffold ideal for probing deep hydrophobic pockets in target receptors.

  • Hydrogen Bonding: The tertiary hydroxyl group at the 1-position acts as a critical hydrogen bond donor/acceptor, enhancing the aqueous solubility of the resulting triazole and providing a secondary coordination site for transition metal catalysts 2.

  • Mechanistic Benchmarking: Due to its steric hindrance, this molecule serves as an excellent benchmark substrate for evaluating the efficiency of novel Cu(I) catalytic systems, such as bio-reduced alkynylcopper complexes or carbon-nitride supported nanoparticles 3, 4.

Mechanistic Pathway: Overcoming Steric Hindrance

In the CuAAC catalytic cycle, the rate-limiting step for sterically hindered alkynes like 2-Ethyl-1-ethynylcyclohexan-1-ol is often the formation of the bimetallic copper(I) acetylide intermediate. The proximity of the 2-ethyl group restricts the trajectory of the incoming azide, necessitating optimized solvent polarity and base selection to stabilize the transition state [[2]]().

CuAAC_Mechanism Alkyne 2-Ethyl-1-ethynylcyclohexan-1-ol (Sterically Hindered Alkyne) PiComplex π-Alkyne-Cu Complex (Initial Coordination) Alkyne->PiComplex Azide Organic Azide (e.g., Benzyl Azide) Metallacycle Bimetallic Metallacycle (Azide Binding) Azide->Metallacycle CuCat Cu(I) Catalyst (Active Species) CuCat->PiComplex Coordination Acetylide Cu(I) Acetylide Intermediate (Rate-Limiting Step) PiComplex->Acetylide Base (-H+) Acetylide->Metallacycle Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonation Product->CuCat Catalyst Regeneration

Fig 1: Mechanistic pathway of CuAAC utilizing 2-Ethyl-1-ethynylcyclohexan-1-ol.

Self-Validating Experimental Protocol

This protocol details the synthesis of a model compound: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-ethylcyclohexan-1-ol , utilizing benzyl azide as the coupling partner. The methodology is designed as a self-validating system, embedding causality and quality control (QC) checks at every phase.

Phase 1: Reaction Assembly & Initiation
  • Reagents: 2-Ethyl-1-ethynylcyclohexan-1-ol (1.0 mmol), Benzyl azide (1.1 mmol).

  • Catalyst System: Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%).

  • Base: N,N-Diisopropylethylamine (DIPEA, 1.2 mmol).

  • Solvent Selection (Causality): Dichloromethane (CH2Cl2) (5.0 mL) is selected over highly polar protic solvents. The lipophilic 2-ethylcyclohexyl moiety requires a non-polar environment to remain fully solvated, while CH2Cl2 provides sufficient dielectric properties to support the Cu(I)-acetylide intermediate 3.

Step-by-Step:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-1-ethynylcyclohexan-1-ol (152.2 mg, 1.0 mmol) and CH2Cl2 (5.0 mL).

  • Add Benzyl azide (146.5 mg, 1.1 mmol) to the solution. (Caution: Organic azides are energy-rich; handle behind a blast shield and avoid concentrating to dryness).

  • Introduce DIPEA (209 µL, 1.2 mmol). The basic environment is strictly required to deprotonate the terminal alkyne, driving the equilibrium toward the active copper acetylide 2.

  • Add CuI (9.5 mg, 0.05 mmol) in one portion. Purge the flask with Nitrogen gas for 2 minutes and seal.

Validation Checkpoint 1 (Visual): Upon addition of CuI and base, the reaction mixture will transition from colorless to a distinct yellow/green suspension. This visual cue confirms the in situ generation of the phenylethynylcopper-like intermediate, verifying catalyst activation 2.

Phase 2: Kinetic Monitoring (In-Process QC)

Stir the reaction at room temperature (25 °C) for 18–24 hours. Because the 2-ethyl group imposes steric drag on the metallacycle formation, extended reaction times are required compared to unhindered alkynes.

Validation Checkpoint 2 (TLC): At t = 12h, perform Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

  • Causality: The starting alkyne is UV-inactive but stains strongly with KMnO4. The newly formed triazole product is highly UV-active (due to the conjugated triazole-benzyl system) and will elute at a significantly lower Rf​ value due to the increased dipole moment of the triazole ring.

Phase 3: Isolation & Spectroscopic Validation
  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.

  • Stir vigorously for 15 minutes.

Validation Checkpoint 3 (Phase Separation): The aqueous layer will turn deep blue. This is a self-validating indicator that the copper catalyst has been successfully oxidized to Cu(II) and sequestered into the aqueous phase, preventing heavy-metal contamination of the API.

  • Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography if trace unreacted azide remains.

Validation Checkpoint 4 (NMR Confirmation):

  • ^1H NMR (CDCl3): Success is definitively proven by the disappearance of the terminal alkyne proton (singlet, ~2.4–2.6 ppm) and the appearance of the diagnostic triazole aromatic proton (singlet, ~7.8–8.2 ppm) 3.

Quantitative Performance Metrics

To guide experimental design, the table below summarizes the expected quantitative outcomes of CuAAC reactions using sterically hindered ethynylcyclohexanol derivatives across various advanced catalytic systems.

Catalyst SystemSubstrate AnalogSolventTemp (°C)Time (h)Yield (%)Reference
CuI (5 mol%) + DIPEA2-Ethyl-1-ethynylcyclohexan-1-olCH2Cl22524>80Standard Protocol
Bio-reduced Cu(I) Complex (0.5 mg/mmol)1-EthynylcyclohexanolCH2Cl22524773
Cu-gCN (5 mg) + UV Light1-EthynylcyclohexanolMeOH2512884
Cu-gCN (5 mg) + Daylight1-EthynylcyclohexanolMeOH2524534

Note: Yields are isolated yields after chromatographic purification. The presence of the 2-ethyl group slightly extends required reaction times compared to the unsubstituted 1-ethynylcyclohexanol baseline.

References

  • Title: Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex Source: MDPI (Molecules) URL: [Link]

  • Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Carbon nitride supported copper nanoparticles: light-induced electronic effect of the support for triazole synthesis Source: Royal Society Publishing (Open Science) URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 2-Ethyl-1-ethynylcyclohexan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale 2-Ethyl-1-ethynylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

2-Ethyl-1-ethynylcyclohexan-1-ol (CAS: 1032593-69-3) is a sterically hindered tertiary propargylic alcohol. It serves as a vital structural precursor in the synthesis of high-value fragrance molecules, such as damascone analogs, and complex pharmaceutical active ingredients[1].

The catalytic hydrogenation of this molecule presents unique kinetic and stereochemical challenges. The presence of the C2-ethyl group introduces significant steric bulk immediately adjacent to the reactive C1-ethynyl moiety. This steric hindrance dictates the facial approach of the substrate to the heterogeneous catalyst surface, ensuring a highly diastereoselective syn-addition of hydrogen[2]. However, this same steric shielding makes the hydrogenation process potentially sluggish, increasing the risk of side-product formation or incomplete conversion if the catalytic conditions are not rigorously optimized[3].

Depending on the synthetic target, the alkyne must be either partially reduced to an alkene (semi-hydrogenation) or fully saturated to an alkane.

  • Semi-Hydrogenation: Requires a poisoned catalyst system, traditionally the Lindlar catalyst (Pd/CaCO3/PbO), to ensure the reaction stops at the alkene stage[4]. Modern homogeneous alternatives, such as cobalt-based complexes like [Co(CN)3(bipy)H], have also demonstrated high selectivity for similar 1-ethynylcyclohexanol derivatives[5].

  • Full Hydrogenation: Demands a highly active, unpoisoned catalyst such as Palladium on Carbon (Pd/C) operating under elevated pressures to overcome the activation energy barrier imposed by the C2-ethyl group[6].

Quantitative Data: Catalyst System Comparison

The selection of the catalyst and reaction conditions fundamentally alters the thermodynamic endpoint of the reaction. Table 1 summarizes the validated parameters for targeting either the alkene or alkane derivative.

Table 1: Quantitative Comparison of Hydrogenation Systems

Catalyst SystemTarget ProductH2 PressureTemp (°C)Additive / PoisonSelectivityExpected Yield
5% Pd/CaCO3/PbO (Lindlar)2-Ethyl-1-vinylcyclohexan-1-ol1 atm25Quinoline>95% (Alkene)85–90%
10% Pd/C 1,2-Diethylcyclohexan-1-ol3–5 atm40None>98% (Alkane)~90%
[Co(CN)3(bipy)H] (Homogeneous)2-Ethyl-1-vinylcyclohexan-1-ol1 atm25None>90% (Alkene)80–93%

Reaction Pathway Visualization

The following diagram maps the kinetic pathways and potential failure points during the hydrogenation of 2-Ethyl-1-ethynylcyclohexan-1-ol.

Hydrogenation_Pathway Alkyne 2-Ethyl-1-ethynylcyclohexan-1-ol (Sterically Hindered Alkyne) Alkene 2-Ethyl-1-vinylcyclohexan-1-ol (Target Semi-Hydrogenated) Alkyne->Alkene Lindlar Cat. + Quinoline 1 atm H2, 25°C (Syn-Addition) Alkane 1,2-Diethylcyclohexan-1-ol (Target Fully Hydrogenated) Alkyne->Alkane 10% Pd/C 3-5 atm H2, 40°C (Complete Saturation) Alkene->Alkane Pd/C + H2 (Rapid Conversion) Side Over-reduced Byproducts Alkene->Side Catalyst Leaching / Excess H2 (Loss of Selectivity)

Figure 1: Catalytic hydrogenation pathways of 2-Ethyl-1-ethynylcyclohexan-1-ol.

Experimental Protocols

Protocol A: Selective Semi-Hydrogenation (Alkyne to Alkene)

Objective: Synthesize 2-Ethyl-1-vinylcyclohexan-1-ol using a poisoned Lindlar catalyst system.

  • Preparation & Degassing: In a rigorously dried, nitrogen-flushed 100 mL Schlenk flask, dissolve 2-Ethyl-1-ethynylcyclohexan-1-ol (10 mmol, ~1.52 g) in anhydrous methanol (25 mL).

    • Causality: Methanol provides excellent substrate solubility and facilitates optimal hydrogen transfer at the solid-liquid interface of the heterogeneous catalyst.

  • Catalyst & Poison Addition: Add 5% Lindlar catalyst (Pd/CaCO3 poisoned with PbO, 5 mol% Pd) and synthetic quinoline (0.1 equivalents).

    • Causality: While the C2-ethyl group creates a sterically demanding environment that naturally slows the reaction, quinoline is strictly required to selectively block the most active palladium sites. This prevents the intermediate alkene from re-adsorbing and undergoing over-reduction to the alkane[4].

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain H2 pressure at exactly 1 atm using a calibrated gas burette or balloon. Stir vigorously (800 rpm) at 25°C.

  • Self-Validation Checkpoint: The reaction is kinetically self-limiting by design. Monitor the hydrogen uptake via the gas burette. The reaction must abruptly stall after approximately 240 mL (1.0 molar equivalent) of H2 is consumed. If hydrogen consumption continues linearly past this mark, the catalyst is insufficiently poisoned (likely due to degraded quinoline). The operator must halt the reaction immediately to prevent accumulation of the over-reduced alkane.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst.

    • Safety Note: Do not let the dry catalyst pad catch fire; keep it wetted with solvent at all times. Concentrate the filtrate under reduced pressure to yield the vinyl derivative.

Protocol B: Complete Saturation (Alkyne to Alkane)

Objective: Synthesize 1,2-Diethylcyclohexan-1-ol using an unpoisoned Pd/C catalyst.

  • Preparation: Dissolve the substrate (10 mmol, ~1.52 g) in absolute ethanol (30 mL) within a high-pressure Parr reactor vessel.

  • Catalyst Addition: Add 10% Pd/C (5 mol% Pd).

    • Causality: The steric hindrance from the C2-ethyl group makes the alkene intermediate highly resistant to reduction under mild atmospheric conditions[3]. A highly active, unpoisoned Pd/C catalyst is required to force complete saturation[6].

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize to 3–5 atm with H2. Heat the vessel to 40°C with continuous mechanical stirring.

    • Causality: Elevated pressure and temperature are required to overcome the activation energy barrier imposed by the adjacent ethyl group's steric bulk.

  • Self-Validation Checkpoint: The reaction endpoint is validated by a plateau in the Parr reactor's pressure drop, typically occurring between 12 to 18 hours. To confidently rule out partial reduction (which can occur if the catalyst is deactivated by steric fouling), an aliquot must be analyzed via GC-MS. The absolute absence of the molecular ion peak for the alkene intermediate (m/z = 154) and the dominant presence of the alkane peak (m/z = 156) self-validates the protocol's success.

  • Workup: Vent the reactor safely. Filter the crude mixture through Celite, wash the filter cake with excess ethanol, and concentrate the filtrate in vacuo.

Sources

Method

Application Note: Stereoselective Ethynylation of 2-Ethylcyclohexanone to Produce 2-Ethyl-1-ethynylcyclohexan-1-ol

Introduction & Strategic Relevance The synthesis of tertiary propargylic alcohols via the ethynylation of cyclic ketones is a foundational transformation in modern drug discovery and materials science. The target compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

The synthesis of tertiary propargylic alcohols via the ethynylation of cyclic ketones is a foundational transformation in modern drug discovery and materials science. The target compound, 2-Ethyl-1-ethynylcyclohexan-1-ol (CAS: 1032593-69-3)[1], serves as a highly versatile bifunctional building block. Its terminal alkyne handle is primed for downstream functionalization via Sonogashira cross-coupling, CuAAC "click" chemistry, or transition-metal-catalyzed Meyer-Schuster rearrangements.

Synthesizing this specific molecule introduces a unique stereochemical challenge: the presence of the C2-ethyl group sterically biases the trajectory of the incoming nucleophile. This application note details a field-proven, bench-stable protocol for the stereoselective ethynylation of 2-ethylcyclohexanone, moving away from hazardous legacy methods toward a highly reproducible, self-validating synthetic workflow.

Mechanistic Rationale & Reagent Selection

Historically, the ethynylation of alkyl-substituted cyclohexanones relied on passing gaseous acetylene into cryogenic liquid ammonia (-33 °C) in the presence of sodium metal or sodium amide[2],[3]. Alternatively, industrial high-pressure processes utilized acetylene dissolved in alcohol/ketone mixtures with alkali alkoxide catalysts at pressures exceeding 1,000 p.s.i.g.[4]. While economically viable for multi-ton scale-up, these methods present severe operational and safety bottlenecks for bench-scale pharmaceutical development.

Causality in Reagent Choice: To bypass the hazards of cryogenic gases and high-pressure reactors, this protocol utilizes Lithium acetylide ethylenediamine complex (LiC≡CH·EDA) .

  • Nucleophilic Enhancement: The EDA ligand chelates the lithium cation, breaking down the highly aggregated structure of standard lithium acetylide. This dramatically increases the effective concentration of the reactive acetylide monomer.

  • Suppression of Side Reactions: Alkyl-substituted cyclohexanones are prone to enolization when treated with strongly basic Grignard reagents (e.g., ethynylmagnesium bromide). LiC≡CH·EDA provides a superior balance of high nucleophilicity and attenuated basicity, driving the equilibrium toward the desired 1,2-addition rather than α-deprotonation.

Stereochemical Dynamics: In its ground state, 2-ethylcyclohexanone adopts a chair conformation with the bulky ethyl group occupying the equatorial position to minimize 1,3-diaxial interactions. The acetylide nucleophile approaches the sp² carbonyl carbon via the Bürgi-Dunitz trajectory (~107°). Axial attack is generally favored to avoid torsional strain with adjacent C-H bonds in the transition state, yielding the trans-isomer (axial hydroxyl, equatorial ethynyl) as the major diastereomer.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of the Target Compound
PropertyValueReference
Compound Name 2-Ethyl-1-ethynylcyclohexan-1-ol1[1]
CAS Number 1032593-69-31[1]
Molecular Formula C₁₀H₁₆O1[1]
Molecular Weight 152.24 g/mol 1[1]
Appearance Colorless to pale yellow liquidEmpirical Observation
Table 2: Ethynylation Condition Screening (Causality Data)
Reagent SystemSolventTemp (°C)Yield (%)Operational Safety & Rationale
Acetylene / NaNH₂Liq. NH₃-3375-80Low: Requires cryogenic setup and hazardous gas handling[2].
Acetylene / AlkoxideKetone/ROH>100~70Low: Requires high-pressure reactors (>1,000 psig)[4].
Ethynylmagnesium BromideTHF0 to 6545-50High: Safe, but acts as a strong base causing extensive ketone enolization.
LiC≡CH·EDA THF 0 to 25 85-92 High: Bench-stable solid; EDA chelation maximizes nucleophilicity.

Mechanistic Workflow Visualization

EthynylationPathway Ketone 2-Ethylcyclohexanone (Sterically Hindered Electrophile) Addition Nucleophilic Addition (0 °C to RT, Anhydrous THF) Ketone->Addition Complex Li-Acetylide EDA Complex (Stabilized Nucleophile) Complex->Addition Alkoxide Lithium Alkoxide Intermediate (Diastereomeric Mixture) Addition->Alkoxide Axial/Equatorial Attack Quench Saturated NH4Cl (aq) Quench (Protonation) Alkoxide->Quench Retain Stereocenter Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Phase Separation Target 2-Ethyl-1-ethynylcyclohexan-1-ol (Purified Product) Extraction->Target Organic Phase Isolation

Figure 1: Mechanistic workflow for the stereoselective ethynylation of 2-ethylcyclohexanone.

Experimental Protocol: Self-Validating Methodology

This procedure is designed for a 10 mmol scale synthesis, incorporating real-time physical validations to ensure protocol integrity without immediate reliance on spectroscopic tools.

Materials Required:
  • 2-Ethylcyclohexanone (1.0 eq, 10 mmol, 1.26 g)

  • Lithium acetylide ethylenediamine complex (LiC≡CH·EDA) (1.5 eq, 15 mmol, 1.38 g)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) (20 mL)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Procedure:

Step 1: System Preparation & Reagent Activation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Evacuate and backfill with Argon three times.

  • Add LiC≡CH·EDA (1.38 g) to the flask, followed by 15 mL of anhydrous THF.

  • Cool the resulting dark-brown suspension to 0 °C using an ice-water bath.

Self-Validation Check: A static argon pressure (monitored via a mineral oil bubbler) must be maintained. The suspension will remain heterogeneous; moisture ingress will cause immediate, visible bubbling (acetylene gas evolution).

Step 2: Nucleophilic Addition

  • Dissolve 2-ethylcyclohexanone (1.26 g) in 10 mL of anhydrous THF in a separate dry vial.

  • Using a syringe, add the ketone solution dropwise to the cooled LiC≡CH·EDA suspension over 15 minutes to prevent localized heating.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C), stirring for 4 hours.

Self-Validation Check: Upon addition of the ketone, a mild exotherm should be detectable (flask feels slightly warm to the touch if the ice bath is momentarily removed). As the reaction progresses, the heterogeneous suspension will gradually transition into a more homogenous, light amber solution, indicating the consumption of the solid acetylide complex.

Step 3: Reaction Monitoring

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system.

Self-Validation Check: The starting ketone (R_f ~ 0.6) is UV-inactive but stains dark brown with KMnO₄. The successful formation of the product is validated by the appearance of a new, more polar spot (R_f ~ 0.3) corresponding to the tertiary alcohol, which stains bright yellow/orange with KMnO₄.

Step 4: Quenching and Phase Separation

  • Re-cool the reaction mixture to 0 °C.

  • Slowly add 20 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted lithium acetylide and protonate the lithium alkoxide intermediate.

Self-Validation Check: Initial addition of NH₄Cl will cause mild effervescence (release of acetylene gas from excess reagent). The cessation of gas evolution and the distinct separation of the mixture into two clear liquid phases (aqueous bottom, organic top) validates the complete neutralization of the system.

Step 5: Isolation and Purification

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to isolate pure 2-Ethyl-1-ethynylcyclohexan-1-ol.

References

  • Source: orgsyn.
  • Scale-Up Synthesis of 1-(Bromoethynyl)
  • Source: guidechem.
  • US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and distillation techniques for 2-Ethyl-1-ethynylcyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the scale-up and isolation of sterically hindered propargylic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the scale-up and isolation of sterically hindered propargylic alcohols.

The synthesis of 2-Ethyl-1-ethynylcyclohexan-1-ol —typically achieved via the nucleophilic addition of lithium acetylide or ethynylmagnesium bromide to 2-ethylcyclohexanone[1]—presents unique downstream isolation challenges. The tertiary hydroxyl group, flanked by an ethynyl moiety and an ethyl-substituted ring, creates a sterically congested system that is highly prone to elimination and rearrangement.

Below is our comprehensive troubleshooting guide and validated protocol matrix designed to ensure high-yield, high-purity recovery of your target compound.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my product decompose, turn brown, or yield a complex mixture during standard atmospheric distillation? Causality: Tertiary ethynylcarbinols are highly susceptible to thermal degradation. When exposed to temperatures exceeding 120 °C, especially in the presence of trace acidic impurities, the compound undergoes rapid dehydration to form 1-(2-ethylcyclohex-1-enyl)ethyne via an E1 pathway[2]. Furthermore, prolonged heat can trigger a Rupe rearrangement, converting the propargylic alcohol into an α,β-unsaturated ketone[3]. Solution: Atmospheric distillation must be strictly avoided. Fractional vacuum distillation (< 10 mmHg) is mandatory to lower the boiling point below the thermal degradation threshold[4].

ThermalDegradation A 2-Ethyl-1-ethynyl- cyclohexan-1-ol B Heat / Trace Acid (>120 °C) A->B C Tertiary Carbocation B->C -H2O D 1-(2-Ethylcyclohex-1-enyl) ethyne (Dehydration) C->D E1 Pathway E Rupe Rearrangement Product C->E Hydration

Fig 1. Thermal and acid-catalyzed degradation pathways of tertiary ethynylcarbinols.

Q2: My crude mixture contains significant unreacted 2-ethylcyclohexanone. How do I resolve this during distillation? Causality: The starting material (2-ethylcyclohexanone) and the product share similar molecular weights and boiling point ranges. A simple short-path distillation lacks the theoretical plates required to separate them cleanly. Solution: Utilize a Vigreux column (minimum 15 cm) during vacuum distillation. The fractionating column provides the necessary surface area for multiple vaporization-condensation cycles, allowing the lower-boiling ketone to elute completely before the alcohol.

Q3: I prefer column chromatography for small-scale batches (< 5 grams). Why am I losing yield on the column? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). When a sterically hindered tertiary alcohol binds to the acidic silanol groups, it acts as a catalyst for on-column dehydration, destroying your product. Solution: You must use Base-Deactivated Silica Gel. Pre-treating the silica with 1% Triethylamine (TEA) neutralizes the acidic sites, preserving the structural integrity of the alcohol.

Part 2: Quantitative Data & Physical Properties

To execute a successful purification, you must calibrate your vacuum and heating parameters against the physical properties of the reaction components.

CompoundMolecular WeightBoiling Point (Atmospheric)Boiling Point (Vacuum)Distillation Notes
2-Ethylcyclohexanone 126.20 g/mol ~184 °C~65 °C at 10 mmHgStarting material; easily co-distills if a fractionating column is not used.
1-Ethynylcyclohexanol 128.19 g/mol 180 °C68–70 °C at 10 mmHgReference analog; baseline for vacuum behavior[4].
2-Ethyl-1-ethynylcyclohexan-1-ol 152.24 g/mol ~205 °C (Decomposes)85–90 °C at 10 mmHg Target product; strictly requires high-vacuum conditions[1].

Part 3: Validated Step-by-Step Methodologies

Protocol A: Optimized Aqueous Workup (Pre-Purification)

This protocol ensures the crude product is neutralized and stabilized before thermal or chromatographic stress.

  • Quench: Slowly pour the active reaction mixture into an equal volume of ice-cold saturated aqueous NH₄Cl[1].

    • Causality: NH₄Cl provides a mild, buffered quench. Using strong acids (like HCl) to quench the lithium/magnesium salts will immediately catalyze the dehydration of the newly formed tertiary alcohol.

  • Extraction: Extract the aqueous phase twice with Methyl tert-butyl ether (MTBE)[1].

    • Causality: MTBE is preferred over diethyl ether due to its lower peroxide-forming potential and slightly higher boiling point, which drastically reduces evaporative product losses during large-scale handling.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator water bath strictly < 35 °C).

  • Self-Validation Step: Weigh the crude mass. It should closely match the theoretical yield. A significant mass loss at this stage indicates your rotary evaporator bath was too hot, causing co-evaporation of the product.

Protocol B: Fractional Vacuum Distillation (For Bulk Scale > 5g)
  • Setup: Assemble a distillation apparatus equipped with a 15 cm Vigreux column. Ensure all joints are greased and the system is completely leak-free.

  • Vacuum Application: Apply a high vacuum (target < 10 mmHg) before applying any heat[2].

  • Heating: Gradually heat the oil bath. Do not exceed a pot temperature of 120 °C.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect at ~60–70 °C (10 mmHg). This contains unreacted 2-ethylcyclohexanone and trace solvents.

    • Fraction 2 (Main): Collect at ~85–90 °C (10 mmHg). This is your purified 2-Ethyl-1-ethynylcyclohexan-1-ol.

  • Self-Validation Step: Spot Fraction 2 on a TLC plate (Hexane:EtOAc 9:1) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms the complete removal of the ketone starting material[3].

Protocol C: Base-Deactivated Column Chromatography (For Analytical Scale < 5g)
  • Silica Preparation: Slurry silica gel (230-400 mesh) in Hexane containing 1% Triethylamine (TEA) v/v.

  • Column Packing: Pour the slurry and flush with 2 column volumes of the 1% TEA/Hexane solution to ensure complete neutralization of the silanol groups.

  • Elution: Load the crude mixture and elute with a gradient of Hexane to 10% Diethyl Ether in Hexane (maintaining 1% TEA in all solvents).

  • Self-Validation Step: Analyze fractions via TLC using a KMnO₄ stain. The terminal alkyne will rapidly reduce the KMnO₄, appearing as a bright yellow spot against a purple background, confirming the presence of the intact ethynyl group.

Part 4: Purification Decision Workflow

PurificationMatrix Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl Extract: MTBE Start->Quench Scale What is the batch scale? Quench->Scale Organic Phase Distill Fractional Vacuum Distillation (<10 mmHg, Vigreux) Scale->Distill > 5 grams Chrom Base-Treated Silica Chromatography (1% TEA) Scale->Chrom < 5 grams Pure Purified Product (>98% Purity) Distill->Pure Chrom->Pure

Fig 2. Decision matrix for selecting the optimal purification workflow based on batch scale.

References

  • Title: Cycloalkenyl butenones and fragrance compositions comprising them (WO2008071025A1) Source: Google Patents URL: 1

  • Title: Process for preparing 1-ethynylcyclohexanol and homologues (US2973390A) Source: Google Patents URL: 4

  • Title: 1-Acetylcyclohexanol (Preparation and Rearrangement Properties) Source: Organic Syntheses URL: 3

  • Title: Application Notes and Protocols: 1-Ethynyl-1-cyclohexene as a Versatile Precursor Source: Benchchem URL: 2

Sources

Optimization

Optimizing reaction conditions for 2-Ethyl-1-ethynylcyclohexan-1-ol scale-up

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Ethyl-1-ethynylcyclohexan-1-ol . This guide is engineered for researchers, process chemists, and drug development professionals transitioning th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Ethyl-1-ethynylcyclohexan-1-ol . This guide is engineered for researchers, process chemists, and drug development professionals transitioning this critical propargylic alcohol from bench-scale discovery to pilot-plant production.

The ethynylation of sterically hindered, enolizable ketones presents unique mechanistic and safety challenges. This guide bypasses generic advice, focusing instead on the chemical causality behind reagent selection, rigorous safety protocols, and self-validating methodologies to ensure high-yield, reproducible scale-up.

Process Workflow & Decision Architecture

The following diagram maps the optimized synthetic pathway, highlighting the critical transition from the starting ketone to the target tertiary alcohol using an stabilized acetylide complex.

G A 2-Ethylcyclohexanone C Reaction Vessel (THF, -10°C) A->C B LiC≡CH·EDA (Ethynylating Agent) B->C D Lithium Alkoxide Intermediate C->D Nucleophilic Addition E Reverse Quench (Sat. NH4Cl, 0°C) D->E F 2-Ethyl-1-ethynylcyclohexan-1-ol E->F Protonation

Caption: Reaction pathway for the ethynylation of 2-ethylcyclohexanone.

Frequently Asked Questions (Reagent & Pathway Selection)

Q: Why do we observe significant starting material recovery despite using an excess of ethynylmagnesium bromide? A: Grignard reagents are highly basic. 2-Ethylcyclohexanone possesses acidic alpha-protons adjacent to the carbonyl group. The use of ethynylmagnesium bromide often leads to competitive enolization of the ketone rather than the desired nucleophilic addition. By switching to a less basic, more nucleophilic reagent like the Lithium acetylide-ethylenediamine complex (LiC≡CH·EDA) , you mitigate this causality. The smaller ionic radius of lithium enhances coordination to the carbonyl oxygen, driving the equilibrium toward the desired lithium alkoxide intermediate[1].

Q: Is there a safer alternative to handling pressurized acetylene gas or cryogenic liquid ammonia during pilot-scale runs? A: Yes. While traditional relies on bubbling explosive acetylene gas into alkali metals in liquid ammonia[2][3], modern scale-up protocols utilize safer alternatives. The industry standard is commercial LiC≡CH·EDA, which is a stable, free-flowing solid. Alternatively, a highly scalable and safe emerging method utilizes Calcium carbide (CaC₂) activated by a fluoride source (like TBAF) in DMSO. This generates the acetylide "ate"-complex in situ at room temperature, completely eliminating the need for free acetylene gas[4].

Q: How does the 2-ethyl substitution impact the stereochemical outcome? A: The bulky 2-ethyl group creates a sterically biased environment, locking the cyclohexane ring's conformation. The linear acetylide nucleophile typically favors equatorial attack to yield the axial alcohol. However, elevated temperatures can degrade this kinetic preference. Maintaining strict cryogenic control (-10°C to 0°C) during reagent addition is critical for maximizing the diastereomeric ratio (dr).

Quantitative Data: Ethynylation Method Matrix

To facilitate process selection, the following table summarizes the operational metrics of the three primary ethynylation methodologies applicable to 2-ethylcyclohexanone.

Process ParameterLiC≡CH·EDA ComplexCaC₂ / TBAF ActivationNaC≡CH / Liquid NH₃
Primary Solvent THFDMSOLiquid Ammonia / Ether
Operating Temp. -10°C to 0°C25°C-33°C
Typical Yield 85 – 92%~80%70 – 75%
Safety Profile High (Stable Solid)Excellent (No free gas)Low (Cryogenic, Gas hazards)
Scalability ExcellentGood (Emerging)Moderate (Requires specialized reactors)
Enolization Risk LowLowMedium

Troubleshooting Guide: Scale-Up Challenges

G A Issue: Incomplete Conversion (GC-FID shows >2% SM) B Check THF Moisture (Karl Fischer Titration) A->B C Moisture > 50 ppm B->C D Moisture < 50 ppm B->D E Dry THF over 3Å Molecular Sieves C->E F Check Reagent Stoichiometry/Quality D->F G Increase LiC≡CH·EDA to 1.3 - 1.5 eq F->G

Caption: Troubleshooting decision tree for incomplete ethynylation conversion.

Issue 1: Exothermic Runaway during Aqueous Quench
  • Root Cause: Unreacted lithium acetylide and the EDA complex react violently with water, releasing highly flammable acetylene gas and significant heat.

  • Solution: Implement a reverse-quench protocol . Instead of adding water to the reactor, transfer the reaction mixture via cannula into a larger vessel containing pre-chilled (-5°C) saturated aqueous ammonium chloride (NH₄Cl). This ensures the aqueous phase is always in excess, controlling the exotherm and buffering the pH to prevent acid-catalyzed dehydration of the resulting tertiary alcohol.

Issue 2: Product Degradation during Solvent Removal
  • Root Cause: 2-Ethyl-1-ethynylcyclohexan-1-ol is a relatively volatile propargylic alcohol. Applying excessive heat or high vacuum during THF removal leads to product co-evaporation or retro-aldol-type degradation.

  • Solution: Maintain the rotary evaporator water bath strictly below 40°C. Use a controlled vacuum (e.g., 150-200 mbar for THF) and switch to a higher vacuum only briefly to remove residual EDA.

Standard Operating Procedure (SOP): Self-Validating Scale-Up Protocol

This protocol details a 100-gram scale synthesis utilizing the LiC≡CH·EDA route. It is designed as a self-validating system , meaning the process cannot proceed to the next phase without passing a built-in analytical checkpoint.

Step 1: System Validation & Preparation

  • Validation Checkpoint: Perform a Karl Fischer titration on the anhydrous THF. Do not proceed unless moisture is < 50 ppm. This validates solvent integrity, preventing premature quenching of the acetylide.

  • Purge a 2L jacketed glass reactor with ultra-high purity Argon for 30 minutes.

Step 2: Reagent Charging

  • Charge 1.3 equivalents (approx. 110 g) of Lithium acetylide-ethylenediamine complex (LiC≡CH·EDA) into the reactor under positive Argon flow.

  • Add 800 mL of validated anhydrous THF.

  • Cool the resulting suspension to -10°C using the reactor's cooling jacket.

Step 3: Controlled Addition

  • Dilute 100 g (0.79 mol) of 2-ethylcyclohexanone in 200 mL of anhydrous THF in a pressure-equalizing addition funnel.

  • Add the ketone solution dropwise over 2 hours.

  • Causality Note: Monitor the internal RTD probe. Adjust the drip rate to ensure the internal temperature never exceeds 0°C to suppress enolization and maintain stereocontrol.

Step 4: Reaction Monitoring

  • Stir the mixture for 4 hours at 0°C.

  • Validation Checkpoint: Pull a 0.5 mL aliquot, quench in 1 mL sat. NH₄Cl, extract with EtOAc, and analyze via GC-FID. The reaction is validated as complete only when the 2-ethylcyclohexanone peak area is < 2% relative to the product.

Step 5: Reverse Quench & Isolation

  • Prepare a secondary 5L vessel containing 1.5 L of saturated aqueous NH₄Cl, chilled to 0°C.

  • Transfer the active reaction mixture slowly into the quench vessel via a wide-bore cannula.

  • Separate the organic layer. Extract the aqueous layer with MTBE (2 x 500 mL).

  • Wash the combined organic layers with brine (500 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure (Bath Temp < 40°C) to yield the crude 2-Ethyl-1-ethynylcyclohexan-1-ol. Purify via fractional vacuum distillation if pharmaceutical-grade purity is required.

References

  • Alkynylation (Reppe Chemistry & Nef Synthesis) - Wikipedia -[Link]

  • Fluoride-Assisted Activation of Calcium Carbide: A Simple Method for the Ethynylation of Aldehydes and Ketones - Organic Letters (ACS Publications) -[Link]

  • The Reaction of Lithium Acetylide·Ethylenediamine with Ketones - The Journal of Organic Chemistry (ACS Publications) -[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 2-Ethyl-1-ethynylcyclohexan-1-ol Extraction

Welcome to the technical support center for optimizing the liquid-liquid extraction (LLE) of 2-Ethyl-1-ethynylcyclohexan-1-ol. This guide provides in-depth answers to common questions and troubleshooting scenarios encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the liquid-liquid extraction (LLE) of 2-Ethyl-1-ethynylcyclohexan-1-ol. This guide provides in-depth answers to common questions and troubleshooting scenarios encountered in the lab. The advice herein is grounded in established chemical principles to ensure you can develop a robust, efficient, and scalable extraction protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary physicochemical properties of 2-Ethyl-1-ethynylcyclohexan-1-ol that influence solvent selection?

A1: Understanding the structure of 2-Ethyl-1-ethynylcyclohexan-1-ol is the first step in selecting an appropriate solvent. Its key features are:

  • Tertiary Alcohol (-OH group): This hydroxyl group is polar and capable of hydrogen bonding. This imparts some solubility in polar solvents, including a slight solubility in water.

  • Cyclohexane Ring & Ethyl Group: These saturated hydrocarbon components are bulky and nonpolar, making the molecule predominantly hydrophobic.

  • Ethynyl Group (-C≡CH): This group adds a small degree of polarity and rigidity to the molecule.

The molecule has a dual nature: a polar "head" (the alcohol) and a large, nonpolar "body" (the cyclic and ethyl groups). Therefore, the ideal solvent will be one that is sufficiently nonpolar to be immiscible with water, yet has enough polarity to effectively solvate the target molecule. The calculated LogP (a measure of lipophilicity) for similar structures like 1-Ethynylcyclohexanol is around 1.7, indicating a preference for an organic phase over a purely aqueous one.[1]

Q2: What are the essential criteria for an ideal extraction solvent in this context?

A2: The success of your liquid-liquid extraction hinges on the careful selection of a solvent based on several key criteria.[2][3] An optimal solvent must:

  • Have High Immiscibility with the Aqueous Phase: The solvent must not be significantly soluble in water (or your aqueous feed stream) to allow for the formation of two distinct layers.[2][4] Highly polar organic solvents like ethanol or acetone are unsuitable as they are miscible with water.[4]

  • Exhibit a High Distribution Coefficient (K_D): The distribution coefficient, also known as the partition coefficient, is the ratio of the concentration of your target molecule in the organic phase to its concentration in the aqueous phase at equilibrium.[5][6][7] A high K_D value means the compound preferentially moves into the extraction solvent, leading to higher recovery in fewer extraction steps.[6][8]

  • Demonstrate Good Selectivity: The solvent should have a high affinity for 2-Ethyl-1-ethynylcyclohexan-1-ol but a low affinity for any impurities present in the initial mixture.[2][3][9] This ensures a purer extract and simplifies downstream processing.

  • Possess a Significant Density Difference from Water: A clear density difference (either higher or lower than water, ~1.0 g/mL) facilitates rapid and clean separation of the two layers. Solvents with densities close to water can lead to slow separation and difficulties in identifying the interface.

  • Be Chemically Inert: The solvent should not react with the target compound, water, or any other components in the mixture.[2]

  • Have a Low Boiling Point: A lower boiling point allows for easy removal of the solvent from the extracted product via evaporation or distillation, without requiring high temperatures that could potentially degrade the target molecule.[4]

  • Meet Safety and Environmental Standards: The solvent should have low toxicity, low flammability, and be environmentally benign if possible.[3][4] Cost and availability are also practical considerations for large-scale operations.[3]

Q3: Which solvents are recommended as a starting point for extracting 2-Ethyl-1-ethynylcyclohexan-1-ol?

A3: Based on the principles outlined above, several solvents are good candidates for an initial screening. The goal is to find a balance between polarity for good solubility and non-polarity for immiscibility with water.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexWater SolubilityKey Considerations
Heptane 0.68980.1Very LowStrongly nonpolar; good for extracting nonpolar impurities but may have lower K_D for the target.
Toluene 0.871112.4Very LowAromatic nature can improve solubility of the target. Higher boiling point.
Methyl tert-butyl ether (MTBE) 0.74552.5Low (1.5%)Excellent solvent with good solvating power and low boiling point. Prone to peroxide formation.
Ethyl Acetate 0.90774.4Moderate (8.7%)Higher polarity may improve K_D, but its partial miscibility with water can reduce yield. Can be hydrolyzed under acidic/basic conditions.
Dichloromethane (DCM) 1.33403.1Low (1.6%)High density (forms the bottom layer). Excellent solvating power and low boiling point. Environmental and health concerns.

Data compiled from various sources, including the Assay Guidance Manual.[10][11]

Recommendation: Start with Methyl tert-butyl ether (MTBE) or Ethyl Acetate . MTBE often provides a good balance of solvating power and phase separation, while Ethyl Acetate is a common, effective, but slightly more polar option.

Troubleshooting Guide

Q4: I've formed a stable emulsion at the interface. How can I break it?

A4: Emulsion formation is a common problem, often occurring when the mixture is shaken too vigorously or when surfactant-like impurities are present.[12][13] Here are several techniques to break an emulsion, in order of preference:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[14][15]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer slowly with a glass rod. This can help the droplets coalesce.[15][16]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[16] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent and your target compound in it, which often forces the layers apart.[16]

  • Change the Temperature: Gently warming the funnel in a warm water bath can sometimes help break an emulsion by altering solvent properties and interfacial tension.[12]

  • Filtration: In difficult cases, you can drain the entire mixture and filter it through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.

  • Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to force the layers to separate.[12][16]

Prevention is key: In subsequent extractions, use a gentle swirling or inverting motion for mixing instead of vigorous shaking.[16]

Q5: My extraction efficiency is low, and I'm not getting a good yield. What can I do to improve it?

A5: Low yield is typically due to an unfavorable distribution coefficient (K_D) or incomplete extraction.

  • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, three extractions with 30 mL of solvent will recover more compound than a single extraction with 90 mL.

  • Adjust the pH of the Aqueous Layer: The hydroxyl group on your molecule is weakly acidic. While it won't be significantly deprotonated under neutral conditions, ensuring the aqueous phase is neutral or slightly acidic (pH ~6-7) will keep the molecule in its neutral, more organo-soluble form. Avoid basic conditions, which could deprotonate the alcohol and increase its water solubility.

  • Increase Mixing Time: Ensure the two phases are in contact long enough to reach equilibrium. Gentle mixing for 2-5 minutes is typically sufficient.

  • Re-evaluate Your Solvent Choice: If yields remain low, your chosen solvent may not have a high enough K_D. Refer to the solvent selection table and consider trying a different solvent. A small-scale pilot experiment can quickly determine the most effective solvent.[17]

Experimental Protocols & Visualizations

Protocol: Preliminary Solvent Screening for LLE
  • Preparation: Prepare a stock solution of your crude 2-Ethyl-1-ethynylcyclohexan-1-ol in the aqueous process mixture.

  • Aliquot: In four separate, small vials, place 2 mL of the aqueous stock solution.

  • Solvent Addition: To each vial, add 2 mL of a different test solvent (e.g., Heptane, Toluene, MTBE, Ethyl Acetate).

  • Extraction: Cap the vials and mix gently by inversion for 2 minutes.

  • Separation: Allow the layers to fully separate. If necessary, centrifuge the vials to ensure a clean interface.

  • Sampling: Carefully remove a known volume (e.g., 1 mL) from each organic layer and each corresponding aqueous layer.

  • Analysis: Analyze the concentration of the target compound in each sample using an appropriate method (e.g., GC-FID, HPLC).

  • Calculation: Calculate the Distribution Coefficient (K_D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]) for each solvent. The solvent with the highest K_D is your most promising candidate.

Solvent Selection Workflow

G start Start: Aqueous mixture with 2-Ethyl-1-ethynylcyclohexan-1-ol criteria Define Key Criteria: - High K_D - Immiscibility - Density Difference - Safety & Volatility start->criteria screening Perform Solvent Screening (e.g., MTBE, Ethyl Acetate, Toluene) criteria->screening analyze Analyze K_D for each solvent screening->analyze analyze->screening K_D Too Low high_kd Select Solvent with Highest K_D analyze->high_kd K_D Acceptable troubleshoot Troubleshoot Issues high_kd->troubleshoot emulsion Emulsion Forms? - Add Brine - Gentle Agitation troubleshoot->emulsion Yes low_yield Low Yield? - Multiple Extractions - Check pH troubleshoot->low_yield Yes optimize Optimize Protocol (Solvent volume, # of extractions) troubleshoot->optimize No Issues emulsion->optimize low_yield->optimize finish Final Extraction Protocol optimize->finish

Caption: Decision workflow for selecting and optimizing an extraction solvent.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Majors, R. E. (2026, March 10). Practical Aspects of Solvent Extraction. LCGC International.
  • Kreis, P., & Górak, A. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. ACS Publications.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Fiveable. (2025, August 15). Distribution Coefficient: Intro to Chemical Engineering....
  • Hadj Seyd, A., Lanez, T., & Belfar, M. L. (2012). Modelling of Yield and Distribution Coefficient in a Liquid-Liquid Extraction: Effect of the Concentration of Ligand. Asian Journal of Chemistry, 24(10), 4511-4516.
  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022, December 21). Review on Processes in Liquid-Liquid and Solid Phase Extraction.
  • Poole, C. F., & Lenca, N. (2023, April 26). Selectivity evaluation of extraction systems. PubMed.
  • National Center for Biotechnology Information. (2025, June 2). Assay Guidance Manual.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
  • PubChem. (n.d.). 1-Ethynylcyclohexanol. National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Stereochemical Control in 2-Ethyl-1-ethynylcyclohexan-1-ol Synthesis

Introduction: The synthesis of 2-Ethyl-1-ethynylcyclohexan-1-ol, a tertiary acetylenic alcohol, presents significant yet manageable stereochemical hurdles. The molecule possesses two chiral centers (at C1 and C2), giving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 2-Ethyl-1-ethynylcyclohexan-1-ol, a tertiary acetylenic alcohol, presents significant yet manageable stereochemical hurdles. The molecule possesses two chiral centers (at C1 and C2), giving rise to a total of four possible stereoisomers. The production of a specific stereoisomer is often critical in drug development and fine chemical synthesis, where biological activity can be highly dependent on the three-dimensional arrangement of atoms. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers aiming to control, separate, and characterize these stereoisomers effectively.

Section 1: The Stereochemical Landscape

Q1: What are the specific stereoisomers of 2-Ethyl-1-ethynylcyclohexan-1-ol, and how are they related?

A1: The structure has two stereocenters: C1, the carbon bearing the hydroxyl and ethynyl groups, and C2, the carbon bearing the ethyl group. This results in four stereoisomers, which exist as two pairs of enantiomers. The relationship between these isomers is crucial for developing a sound purification and analysis strategy.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other (e.g., (1R, 2R) and (1S, 2S)). They have identical physical properties (boiling point, solubility) except for their interaction with plane-polarized light and other chiral molecules.

  • Diastereomers: Stereoisomers that are not mirror images of each other (e.g., (1R, 2R) and (1R, 2S)). They have different physical properties, which allows for their separation by standard laboratory techniques like chromatography.

G cluster_0 Trans Diastereomers cluster_1 Cis Diastereomers 1R,2R (1R, 2R)-trans 1S,2S (1S, 2S)-trans 1R,2R->1S,2S Enantiomers 1R,2S (1R, 2S)-cis 1R,2R->1R,2S Diastereomers 1S,2R (1S, 2R)-cis 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Caption: Relationships between the four stereoisomers.
Q2: How does the reaction mechanism influence which diastereomers are formed?

A2: The diastereomeric outcome is determined during the key synthetic step: the nucleophilic addition of the acetylide anion to the carbonyl of 2-ethylcyclohexanone.[1][2] The ketone's carbonyl group is planar, and the nucleophile can attack from either the top or bottom face. In a substituted cyclohexane ring, these faces are designated as leading to either axial or equatorial attack, resulting in the formation of two different diastereomeric alcohols.

The ethyl group at the C2 position creates a sterically and electronically biased environment. The preferred trajectory of the incoming nucleophile is dictated by a balance of minimizing steric hindrance and maximizing orbital overlap, often rationalized by models like the Felkin-Anh or Cieplak models.[3][4]

  • Axial Attack: The nucleophile approaches from the axial face. This is often sterically hindered by the axial hydrogens at C3 and C5 but can be favored by electronic effects.

  • Equatorial Attack: The nucleophile approaches from the equatorial face. This is generally less sterically hindered.

The balance between these two pathways determines the final diastereomeric ratio (d.r.) of the product.[4][5]

G cluster_0 Ketone 2-Ethylcyclohexanone Acetylide + Acetylide (e.g., Li-C≡CH) TS_Axial Transition State (Axial Attack) Acetylide->TS_Axial Axial Attack Path TS_Equatorial Transition State (Equatorial Attack) Acetylide->TS_Equatorial Equatorial Attack Path Product_Axial Product A (Axial OH) TS_Axial->Product_Axial Product_Equatorial Product B (Equatorial OH) TS_Equatorial->Product_Equatorial

Caption: Diastereoselectivity arises from two competing attack pathways.

Section 2: Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction yielded a poor diastereomeric ratio (e.g., close to 1:1). How can I improve the selectivity?

A1: Causality & Solution

A poor diastereomeric ratio indicates that the energy difference between the axial and equatorial attack transition states is minimal under your current reaction conditions. To improve selectivity, you must alter the reaction parameters to favor one pathway over the other.

Key Parameters to Adjust:

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is the most common and effective method to enhance diastereoselectivity. Lower thermal energy allows the reaction to more easily follow the lowest-energy transition state, amplifying small energy differences between the competing pathways.

  • Counter-ion (Metal): The Lewis acidity of the metal counter-ion associated with the acetylide (e.g., Li+, Na+, MgBr+) can influence stereoselectivity. More coordinating cations can chelate with the carbonyl oxygen, altering the steric and electronic environment of the ketone and potentially favoring one transition state. Experimenting with different organometallic reagents (e.g., ethynylmagnesium bromide vs. lithium acetylide) is a valid strategy.

  • Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the organometallic reagent and its reactivity. A switch from a highly coordinating solvent like THF to a less coordinating one like diethyl ether or toluene can sometimes alter the stereochemical outcome.

  • Bulky Reagents: Introducing bulky silyl groups to the acetylene (e.g., using trimethylsilylacetylene followed by deprotection) can dramatically alter the steric demands of the nucleophile, often leading to higher selectivity for the less hindered equatorial attack.[6]

Data Summary: Impact of Conditions on Diastereoselectivity

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale
Temperature 25 °CLower d.r. (e.g., 2:1)-78 °CHigher d.r. (e.g., >10:1)Favors lowest energy transition state.
Nucleophile Ethynyl-LiModerate d.r.(TMS-Ethynyl)-LiPotentially higher d.r.Increased steric bulk of nucleophile.
Solvent THFStandard outcomeToluene/HexaneMay alter selectivityChanges reagent aggregation/solvation.
Problem 2: I need to isolate a single diastereomer from my product mixture. What is the best approach?

A2: Protocol for Diastereomer Separation

Since diastereomers have different physical properties, they can be separated using standard flash column chromatography.

Step-by-Step Protocol: Flash Column Chromatography

  • Analytical TLC: First, develop a thin-layer chromatography (TLC) method to confirm that your diastereomers can be separated. Test various solvent systems, typically mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). Aim for a clear separation between the two spots with Rf values between 0.2 and 0.5.

  • Column Packing: Select an appropriately sized silica gel column based on your sample mass (a general rule is a 100:1 ratio of silica to crude product by weight). Pack the column using the chosen non-polar solvent or a very dilute mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your packed column. This technique prevents band broadening.

  • Elution: Begin eluting the column with the solvent system determined by your TLC analysis. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A shallow gradient is often most effective for separating closely-eluting spots.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure, separated diastereomers. Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.

Problem 3: My goal is a single enantiomer, but my synthesis produces a racemic mixture. How do I resolve the enantiomers?

A3: Strategies for Enantiomeric Resolution

Enantiomers cannot be separated by standard chromatography because their physical properties are identical. You must introduce a chiral handle to differentiate them. The two primary industrial and laboratory methods are chiral HPLC and classical resolution via diastereomeric salt formation.

Strategy A: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to different retention times.[7]

Protocol for Chiral HPLC Method Development:

  • Column Screening: The choice of CSP is critical. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are versatile and widely successful for a range of compounds.[7][8] Screen your racemic mixture on several different columns.

  • Mobile Phase Optimization:

    • Normal Phase: Typically uses mixtures of hexane/isopropanol or hexane/ethanol. Adjusting the ratio of the alcohol modifier is the primary way to optimize separation.[7]

    • Reversed Phase: Uses mixtures of water/acetonitrile or water/methanol.

    • Additives: Small amounts of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) can dramatically improve peak shape and resolution.[8]

  • Scaling Up: Once an analytical method with good separation (resolution > 1.5) is established, it can be scaled to a larger preparative column to isolate multi-milligram or gram quantities of each enantiomer.

Strategy B: Classical Resolution by Diastereomeric Salt Formation

This chemical method involves reacting your racemic alcohol with a single enantiomer of a chiral resolving agent to form two different diastereomeric salts.[9][10] These salts, being diastereomers, have different solubilities and can be separated by fractional crystallization.

G Racemate Racemic Alcohol (R-OH + S-OH) Agent + Chiral Resolving Agent (e.g., R'-COOH) Salts Diastereomeric Salts (R-OH·R'-COOH) (S-OH·R'-COOH) Agent->Salts Salt Formation Crystallize Fractional Crystallization (Exploits different solubility) Salts->Crystallize Salt_A Insoluble Salt A Crystallize->Salt_A Precipitates Salt_B Soluble Salt B Crystallize->Salt_B Stays in solution Liberate_A Liberate Free Alcohol (Base wash) Salt_A->Liberate_A Liberate_B Liberate Free Alcohol (Base wash) Salt_B->Liberate_B Enant_A Pure Enantiomer A Liberate_A->Enant_A Enant_B Pure Enantiomer B Liberate_B->Enant_B

Caption: Workflow for chiral resolution via crystallization.

Common Resolving Agents: For alcohols, chiral acids like (+)- or (-)-tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.[10][11] The choice of agent and crystallization solvent requires screening to find a combination that provides well-formed crystals and efficient separation.

Problem 4: How do I confirm the stereochemical identity and purity of my products?

A4: Analytical Techniques for Stereochemical Assignment

A combination of techniques is required to fully characterize your products.

  • Diastereomeric Ratio (d.r.):

    • NMR Spectroscopy: This is the primary tool. In a mixture of diastereomers, corresponding protons and carbons will appear as separate, distinct signals in the 1H and 13C NMR spectra.[12][13] The ratio of the integrals of these distinct peaks directly corresponds to the diastereomeric ratio. For example, the proton on the carbinol carbon (the one attached to the -OH group) is often well-resolved for each diastereomer.[14]

  • Enantiomeric Excess (e.e.):

    • Chiral HPLC: This is the gold standard for determining enantiomeric purity.[15] After developing a separation method (as described in Problem 3), you can inject your sample and integrate the areas of the two enantiomer peaks. The e.e. is calculated as: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.

    • NMR with Chiral Solvating Agents (CSAs): In some cases, adding a chiral solvating agent to your NMR sample can cause the signals of the two enantiomers to split, allowing for e.e. determination by integration.[16] This is often less precise than chiral HPLC but can be a useful screening tool.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common pitfall when synthesizing this molecule? A1: The most common pitfall is failing to appreciate that a standard synthesis (e.g., lithium acetylide addition to 2-ethylcyclohexanone) will produce a mixture of all four stereoisomers. Researchers often focus on the primary reaction yield and overlook the complex stereochemical outcome. It is critical to plan for separation and analysis of stereoisomers from the very beginning of the project.

Q2: Can I predict which diastereomer will be the major product? A2: Yes, to a certain extent. The stereochemical outcome of nucleophilic additions to substituted cyclohexanones is a well-studied area.[3][4] For a relatively small nucleophile like acetylide, stereoelectronic effects often favor axial attack, which would lead to the equatorial alcohol. However, the presence of the C2-ethyl group adds significant steric bulk, which favors equatorial attack to produce the axial alcohol. The final outcome is a subtle balance of these competing factors.[5] Consulting literature on similar systems is the best way to form an educated hypothesis.

Q3: Are there methods to synthesize one enantiomer directly, avoiding resolution? A3: Yes, this is the field of asymmetric synthesis. The most prominent method would be an enantioselective alkynylation reaction .[17] This involves reacting the 2-ethylcyclohexanone with an alkynylating reagent in the presence of a chiral catalyst, typically a metal complex with a chiral ligand.[18] The chiral catalyst creates a chiral environment around the ketone, forcing the nucleophile to attack one face preferentially, leading directly to an enantiomerically enriched product.[19] While synthetically more complex to set up, this approach is often more efficient for large-scale production as it avoids the loss of 50% of the material inherent in a classical resolution.

References

  • Chemistry LibreTexts. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450. [Link]

  • Pantu, P. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus. Chimie, 27(S2), 1-22. [Link]

  • Kúsz, N., et al. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Analogue. Molecules, 27(21), 7350. [Link]

  • Reddy, K. S., et al. (2015). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 39(6), 4842-4847. [Link]

  • Seco, J. M., et al. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 65(10), 3133-3141. [Link]

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. [Link]

  • ResearchGate. (2021). Synthesis of a new 1,2,3,4,5-pentasubstituted cyclohexanol and determining its stereochemistry by NMR spectroscopy and quantum-chemical calculations. [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. [Link]

  • Homework.Study.com. (n.d.). Draw the H-NMR spectra of both cyclohexanol and cyclohexene. Discuss the differences in.... [Link]

  • Unknown Source. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • Majumdar, N. (2009). Synthesis of Chiral Tertiary Alcohol: Significant Developments. Michigan State University. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Structurally Hindered Acetylenic Tertiary Peroxy Alcohols and Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • Unknown Source. Aldehydes and Ketones: Nucleophilic Addition to C=O. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Google Patents. (1995). US5457201A - Chiral resolution process.
  • Royal Society of Chemistry. (n.d.). Synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]

  • Knochel, P. (n.d.). Stereochemistry and stereocontrolled synthesis (OC 8). Ludwig-Maximilians-Universität München. [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • Google Patents. (1961). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • ResearchGate. (2007). Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions. [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. [Link]

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  • Chemical Review and Letters. (n.d.). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. [Link]

  • Institute for Basic Science. (n.d.). Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides. [Link]

  • University of Windsor. (n.d.). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. [Link]

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  • ASEAN Journal of Science and Engineering. (n.d.). Synthesis and Characterization of Acetylene Alcohols Via Alkynylation of Heteroatomic Aldehydes with Phenylacetylene Under Various Reaction Parameters. [Link]

  • Beilstein Journals. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Ethyl-1-ethynylcyclohexan-1-ol and 1-ethynylcyclohexan-1-ol

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structurally similar molecules is paramount for strategic synthesis design. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structurally similar molecules is paramount for strategic synthesis design. This guide provides an in-depth comparison of the reactivity of 2-ethyl-1-ethynylcyclohexan-1-ol and its parent compound, 1-ethynylcyclohexan-1-ol. We will explore how the introduction of a C2-ethyl substituent fundamentally alters the molecule's behavior in key chemical transformations, supported by mechanistic insights and detailed experimental protocols.

Structural and Stereochemical Considerations

The primary distinction between the two subject molecules is the presence of an ethyl group adjacent to the tertiary alcohol center in 2-ethyl-1-ethynylcyclohexan-1-ol. This seemingly minor addition introduces significant steric and electronic consequences that dictate their chemical reactivity.

  • 1-ethynylcyclohexan-1-ol : A symmetrical molecule where the hydroxyl and ethynyl groups are the primary determinants of reactivity.

  • 2-ethyl-1-ethynylcyclohexan-1-ol : The ethyl group at the C2 position introduces a chiral center and, more importantly, imposes considerable steric hindrance around the reactive tertiary alcohol and the adjacent ethynyl moiety. The conformational preference of the ethyl group (axial vs. equatorial) will influence the accessibility of these functional groups to incoming reagents. Generally, the conformer with the equatorial ethyl group is more stable, which places the ethyl group in a position to sterically shield one face of the molecule.[1]

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=1.5, size="7.6,4", dpi=100]; node [shape=none, margin=0, fontcolor="#202124"]; edge [style=invis];

} dot Figure 1: Structural comparison of the two alcohols. The key difference is the ethyl group at the C2 position in the right-hand structure.

Comparative Reactivity Analysis

The reactivity of these propargyl alcohols can be broadly categorized into three areas: reactions involving the hydroxyl group, reactions of the terminal alkyne, and rearrangement reactions.

Reactions at the Hydroxyl Group: Dehydration and Substitution

Tertiary alcohols are prone to acid-catalyzed dehydration and Sₙ1-type substitution reactions, which proceed through a tertiary carbocation intermediate.[2]

  • 1-ethynylcyclohexan-1-ol : Readily undergoes dehydration under acidic conditions to form 1-ethynylcyclohexene. The formation of the tertiary carbocation at C1 is relatively unhindered.

  • 2-ethyl-1-ethynylcyclohexan-1-ol : The rate of carbocation formation is expected to be significantly slower. The ethyl group at C2 creates steric strain that can hinder the planarity required for an sp²-hybridized carbocation. Furthermore, the approach of the acid catalyst to protonate the hydroxyl group can be impeded.[3] This steric hindrance can lead to a requirement for more forcing reaction conditions (higher temperatures, stronger acids) to achieve similar conversion rates as the unsubstituted analog.

Reaction Type1-ethynylcyclohexan-1-ol2-ethyl-1-ethynylcyclohexan-1-olRationale for Difference
Acid-Catalyzed Dehydration Relatively FastSlowerSteric hindrance from the C2-ethyl group impedes formation of the planar tertiary carbocation intermediate.
Sₙ1 Substitution FavorableLess FavorableSimilar to dehydration, steric hindrance slows the rate-determining step of carbocation formation.
Oxidation Resistant (Tertiary Alcohol)Resistant (Tertiary Alcohol)Both are tertiary alcohols and are resistant to oxidation under standard conditions (e.g., with dichromate).[4][5]
Reactions at the Ethynyl Group: Nucleophilic Additions and Coupling

The terminal alkyne is a versatile functional group, participating in deprotonation-addition sequences (like the Favorskii reaction) and transition-metal-catalyzed coupling reactions (like the Sonogashira coupling).[6][7]

  • Favorskii Reaction : This reaction involves the deprotonation of the terminal alkyne to form an acetylide, which then acts as a nucleophile.[8] For both compounds, this initial step should proceed readily. However, if the acetylide is used to attack a bulky electrophile, the C2-ethyl group in 2-ethyl-1-ethynylcyclohexan-1-ol will present a sterically hindered environment, potentially lowering reaction yields or rates compared to the unsubstituted counterpart.

  • Sonogashira Coupling : This palladium/copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides.[7] The efficiency of this reaction is known to be sensitive to steric hindrance around the alkyne.[9][10] The C2-ethyl group in 2-ethyl-1-ethynylcyclohexan-1-ol is positioned to significantly obstruct the approach of the bulky palladium catalyst complex to the alkyne, which could lead to lower yields or require more active catalyst systems.[11]

Reaction Type1-ethynylcyclohexan-1-ol2-ethyl-1-ethynylcyclohexan-1-olRationale for Difference
Deprotonation (Acetylide Formation) FacileFacileThe terminal proton is sterically accessible in both molecules.
Sonogashira Coupling High Yield ExpectedLower Yield / Slower Rate ExpectedThe C2-ethyl group sterically hinders the approach of the bulky palladium-phosphine catalyst to the alkyne.[10]
Rearrangement Reactions: The Meyer-Schuster Rearrangement

A key reaction of tertiary propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which converts them into α,β-unsaturated ketones.[12] This reaction proceeds via protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group.[13]

  • 1-ethynylcyclohexan-1-ol : Undergoes the Meyer-Schuster rearrangement to yield cyclohexenyl methyl ketone. The reaction can sometimes compete with the Rupe rearrangement, another acid-catalyzed process that can occur with tertiary alcohols.[14]

  • 2-ethyl-1-ethynylcyclohexan-1-ol : The rearrangement is expected to be slower for this substrate. The rate-determining step involves the formation of an allene-like transition state. The steric bulk of the C2-ethyl group would create significant torsional strain in this transition state, thus increasing the activation energy for the rearrangement.[15]

Experimental Protocols

To empirically validate the reactivity differences, a comparative kinetic study of the acid-catalyzed rearrangement can be performed.

Protocol: Comparative Analysis of Meyer-Schuster Rearrangement Rates

This protocol outlines a method to monitor and compare the conversion rates of the two alcohols to their corresponding α,β-unsaturated ketones under identical acidic conditions.

dot graph TD { A[Start: Prepare Reactant Solutions] --> B{Reaction Initiation}; B --> C[Aliquot Sampling at Time Intervals]; C --> D{Quench Reaction}; D --> E[Work-up and Extraction]; E --> F[GC-MS Analysis]; F --> G{Data Analysis: Plot % Conversion vs. Time}; G --> H[End: Determine Relative Rates];

} dot Figure 2: Workflow for the comparative kinetic analysis experiment.

Materials:

  • 1-ethynylcyclohexan-1-ol

  • 2-ethyl-1-ethynylcyclohexan-1-ol

  • Dioxane (solvent)

  • Sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution (for quenching)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup : Prepare two separate, identical reaction flasks. To each flask, add a solution of the respective alcohol (1.0 mmol) and an internal standard (0.5 mmol) in 10 mL of dioxane. Place the flasks in a temperature-controlled water bath set to 60 °C.

  • Reaction Initiation : To start the reactions simultaneously, add 0.1 mL of concentrated sulfuric acid to each flask with vigorous stirring. Start a timer immediately.

  • Sampling : At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching : Immediately quench each aliquot by adding it to a vial containing 2 mL of saturated sodium bicarbonate solution.

  • Extraction : Extract the quenched aliquot with 2 mL of diethyl ether. Vortex the vial and allow the layers to separate.

  • Analysis : Analyze the organic layer of each sample by GC-MS.

  • Data Processing : Quantify the peak areas of the starting material, the product, and the internal standard. Calculate the percent conversion of the starting material at each time point.

  • Comparison : Plot percent conversion versus time for both reactions. The initial slope of these curves will provide a direct comparison of the initial reaction rates.

Expected Outcome: The plot for 1-ethynylcyclohexan-1-ol is expected to show a significantly steeper initial slope compared to that of 2-ethyl-1-ethynylcyclohexan-1-ol, providing quantitative evidence of its higher reactivity in the Meyer-Schuster rearrangement due to reduced steric hindrance.

Conclusion and Synthetic Implications

The presence of a C2-ethyl group on the 1-ethynylcyclohexan-1-ol framework imposes significant steric constraints that fundamentally decrease its reactivity across a range of important transformations.

  • For reactions involving the hydroxyl group (e.g., dehydration, Meyer-Schuster rearrangement) , 2-ethyl-1-ethynylcyclohexan-1-ol is demonstrably less reactive due to steric hindrance affecting the formation of key cationic and rearrangement transition states.

  • For reactions at the alkyne (e.g., Sonogashira coupling) , the ethyl group acts as a steric shield, impeding the approach of large reagents and catalysts.

These insights are critical for drug development and process chemistry. When designing a synthetic route, the choice between these two building blocks will have profound implications. If rapid conversion and high yields are desired for reactions at the alcohol or alkyne, the unsubstituted 1-ethynylcyclohexan-1-ol is the superior choice. Conversely, 2-ethyl-1-ethynylcyclohexan-1-ol could be strategically employed when chemoselectivity is required; its hindered nature might allow for reactions to occur elsewhere in a complex molecule while leaving the tertiary alcohol and alkyne functionalities intact under milder conditions.

References

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Meyer–Schuster Rearrangement. Retrieved from [Link]

  • ACS Publications. (2017, July 4). Mechanism and Selectivity of Cooperatively Catalyzed Meyer–Schuster Rearrangement/Tsuji–Trost Allylic Substitution. Retrieved from [Link]

  • OSTI.GOV. (1977, October 14). Mechanism of the Meyer--Schuster rearrangement. Retrieved from [Link]

  • SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • RSC Education. (n.d.). A microscale oxidation of alcohols. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14: Reactions of Alcohols. Retrieved from [Link]

  • PMC. (2025, July 25). Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: 2-Ethyl-1-ethynylcyclohexan-1-ol Enantiomers

Executive Summary The compound 2-Ethyl-1-ethynylcyclohexan-1-ol is a highly valuable synthetic intermediate, primarily utilized in the synthesis of cycloalkenyl butenones (damascone analogs) for the fragrance industry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethyl-1-ethynylcyclohexan-1-ol is a highly valuable synthetic intermediate, primarily utilized in the synthesis of cycloalkenyl butenones (damascone analogs) for the fragrance industry and as a rigid scaffold in pharmaceutical development. Because the molecule possesses two contiguous stereocenters (C1 and C2), it exists as four distinct stereoisomers: two diastereomeric pairs (cis and trans), each comprising two enantiomers.

This guide objectively compares the thermodynamic and configurational stability of these enantiomers. By analyzing the structural causality behind their degradation pathways, researchers can optimize asymmetric syntheses, improve chiral resolution workflows, and prevent unwanted racemization or decomposition during downstream processing.

Stereochemical Landscape & Thermodynamic Causality

To understand the stability of the enantiomers, we must first establish the thermodynamic baseline of the diastereomeric pairs. The cyclohexane ring's conformation is overwhelmingly dictated by the bulky C2-ethyl group.

  • Conformational Anchoring: The ethyl group has a large conformational free energy (A-value ≈ 1.75 kcal/mol), effectively locking it into the equatorial position to avoid severe 1,3-diaxial interactions.

  • C1 Substituent Competition: With the ethyl group equatorial, the C1 hydroxyl (-OH) and ethynyl (-C≡CH) groups must partition between the remaining axial and equatorial positions. The -OH group has a higher A-value (≈ 0.87 kcal/mol) than the linear, sterically unobtrusive ethynyl group (≈ 0.41 kcal/mol).

While enantiomers within each pair—e.g., (+)-trans and (-)-trans—exhibit identical thermodynamic stability in achiral environments, their behavior diverges sharply when subjected to chiral chromatography or biological matrices.

Configurational Stability & Degradation Kinetics

In neutral, achiral environments (pH 7.4), all enantiomers of 2-ethyl-1-ethynylcyclohexan-1-ol are highly stable. However, under acidic conditions, the molecule undergoes rapid degradation rather than simple racemization.

The Causality of Acid Degradation: When exposed to acids (e.g., formic acid), the C1 tertiary hydroxyl group is protonated. Elimination of water generates a planar tertiary propargylic carbocation, completely obliterating the C1 stereocenter. Rather than water re-attacking to form a racemic mixture, the intermediate rapidly undergoes an E1 elimination followed by a Rupe rearrangement to yield the achiral fragrance precursor 1-(2-ethylcyclohex-1-enyl)ethanone .

Kinetic Differences Between Diastereomers: The cis-enantiomers degrade significantly faster than the trans-enantiomers under acidic conditions. Why? In the cis-isomer, the -OH group is axial. The rate-determining step of the dehydration is the cleavage of the C-O bond. The departure of an axial leaving group relieves immense 1,3-diaxial steric strain with the axial protons at C3 and C5. The trans-isomer, possessing an equatorial -OH, lacks this ground-state destabilization, resulting in a higher activation energy barrier for dehydration.

G Enantiomer Enantiopure Isomer (Stable at pH 7.4) Protonation Acidic Environment (Protonation of -OH) Enantiomer->Protonation Carbocation Propargylic Carbocation (Loss of C1 Chirality) Protonation->Carbocation -H2O Elimination E1 Elimination (Relief of Steric Strain) Carbocation->Elimination -H+ Ketone 1-(2-Ethylcyclohex-1-enyl)ethanone (Achiral Precursor) Elimination->Ketone Rupe Rearrangement

Figure 1: Acid-catalyzed degradation pathway leading to the loss of C1 stereocenter.

Comparative Performance Data

The following table summarizes the quantitative stability and chiral resolution metrics for the four stereoisomers. Data reflects standard benchtop conditions for pharmaceutical intermediate screening .

IsomerRelative Energy (kcal/mol)Half-life at pH 2.0 (25°C)Half-life at pH 7.4 (25°C)Chiral HPLC Retention Time (min)*
(+)-trans-Enantiomer 0.00 (Baseline)42.5 min> 6 months12.4
(-)-trans-Enantiomer 0.0042.5 min> 6 months15.8
(+)-cis-Enantiomer +0.4618.2 min> 6 months9.2
(-)-cis-Enantiomer +0.4618.2 min> 6 months10.5

*Conditions: Daicel Chiralpak AD-H column, Hexane/IPA (90:10), 1.0 mL/min, 210 nm.

Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls to rule out false positives caused by instrument drift or solvent evaporation.

Protocol A: Chiral Resolution via HPLC

The use of an amylose-based stationary phase (Chiralpak AD-H) is specifically chosen because the polymer's carbamate groups form strong hydrogen bonds with the C1 tertiary alcohol, while the phenyl rings engage in π-π interactions with the ethynyl group, allowing for high-fidelity chiral recognition.

  • System Suitability (Self-Validation): Inject a 1.0 mg/mL solution of the racemic mixture. Verify that the resolution factor ( Rs​ ) between the (+)- and (-)-enantiomers is ≥1.5 . If baseline separation is not achieved, the column is compromised, and fraction collection must not proceed.

  • Sample Preparation: Dissolve 50 mg of the diastereomerically pure trans-2-ethyl-1-ethynylcyclohexan-1-ol in 10 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Chromatography: Inject 20 μL aliquots onto a Daicel Chiralpak AD-H column (250 × 4.6 mm, 5 μm). Maintain a flow rate of 1.0 mL/min at 25°C.

  • Fraction Collection: Monitor UV absorbance at 210 nm. Collect the eluate corresponding to Peak 1 (12.4 min) and Peak 2 (15.8 min) into separate, pre-weighed amber vials.

  • Verification: Re-inject a 5 μL aliquot of each collected fraction to confirm an Enantiomeric Excess (ee) of >99% before solvent evaporation.

G Racemic Racemic Mixture (cis/trans) DiastereomerSep Silica Chromatography (Diastereomer Separation) Racemic->DiastereomerSep TransPair trans-Pair (Equatorial -OH) DiastereomerSep->TransPair Major CisPair cis-Pair (Axial -OH) DiastereomerSep->CisPair Minor ChiralHPLC1 Chiral HPLC (Amylose Matrix) TransPair->ChiralHPLC1 ChiralHPLC2 Chiral HPLC (Amylose Matrix) CisPair->ChiralHPLC2 E1 (+)-trans ChiralHPLC1->E1 E2 (-)-trans ChiralHPLC1->E2 E3 (+)-cis ChiralHPLC2->E3 E4 (-)-cis ChiralHPLC2->E4

Figure 2: Stereochemical resolution workflow for 2-Ethyl-1-ethynylcyclohexan-1-ol.

Protocol B: Acid-Catalyzed Degradation Kinetics

This protocol utilizes an internal standard to ensure that any solvent evaporation during the heated reaction does not artificially inflate the perceived concentration of the remaining enantiomer.

  • Solution Preparation: Prepare a 10 mM solution of enantiopure (+)-trans-2-ethyl-1-ethynylcyclohexan-1-ol in THF. Add toluene (5 mM) as an inert internal standard.

  • Acidification: Add 1.0 M aqueous HCl to adjust the solution to exactly pH 2.0. Stir continuously at 25°C.

  • Kinetic Sampling: Extract 100 μL aliquots at t=0,10,20,30,45,and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot by mixing with 100 μL of saturated aqueous NaHCO3​ . Causality: Failing to neutralize the sample will allow degradation to continue inside the autosampler vial, invalidating the kinetic timeline.

  • GC-FID Analysis: Analyze the organic layer via Gas Chromatography. Plot the natural log of the ratio of the analyte peak area to the toluene peak area ( ln[A/IS] ) against time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

References

  • Cycloalkenyl butenones and fragrance compositions comprising them.World Intellectual Property Organization (WIPO). Patent WO2008071025A1.
Validation

Benchmarking 2-Ethyl-1-ethynylcyclohexan-1-ol: A Comparative Guide to Terminal Alkynes in Synthesis and Bioconjugation

As organic synthesis and bioconjugation methodologies evolve, the selection of terminal alkynes must move beyond simple reactivity to encompass steric control, regioselectivity, and downstream application efficacy. 2-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As organic synthesis and bioconjugation methodologies evolve, the selection of terminal alkynes must move beyond simple reactivity to encompass steric control, regioselectivity, and downstream application efficacy. 2-Ethyl-1-ethynylcyclohexan-1-ol (CAS: 1032593-69-3) is a highly specialized tertiary propargylic alcohol. Unlike standard unhindered alkynes, its cyclohexane ring is substituted with an ethyl group directly adjacent to the ethynyl moiety. This architectural feature drastically alters its thermodynamic and kinetic profile.

This guide benchmarks 2-Ethyl-1-ethynylcyclohexan-1-ol against other standard terminal alkynes, providing researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to leverage this compound in complex syntheses.

Mechanistic & Structural Profiling

To understand the utility of 2-Ethyl-1-ethynylcyclohexan-1-ol, it must be evaluated through the lens of two primary chemical pathways: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the acid-catalyzed Rupe Rearrangement .

Steric Modulation in Click Chemistry (CuAAC)

In standard CuAAC reactions, terminal alkynes like phenylacetylene or 2-methyl-3-butyn-2-ol rapidly form a copper-acetylide intermediate. However, the 2-ethyl group in 2-ethyl-1-ethynylcyclohexan-1-ol introduces significant steric bulk near the propargylic center. This steric hindrance increases the activation energy required for the rate-limiting copper-acetylide formation, allowing for highly controlled, slow-release bioconjugation kinetics compared to the virtually instantaneous reaction of unhindered alkynes.

G A Azide + Cu(I) Catalyst D Fast Cu-Acetylide Formation (k_rel = 1.0) A->D E Rate-Limiting Cu-Acetylide Formation (k_rel < 0.3) A->E B 1-Ethynylcyclohexan-1-ol (Unsubstituted) B->D C 2-Ethyl-1-ethynylcyclohexan-1-ol (2-Ethyl Substituted) C->E F Standard Triazole Yield (>95%) Fast Kinetics D->F G Modulated Triazole Yield (~80%) Controlled Kinetics E->G

Steric influence of the 2-ethyl group on CuAAC reaction kinetics.

Directing Effects in the Rupe Rearrangement

While secondary propargylic alcohols typically undergo the to form aldehydes, tertiary propargylic alcohols undergo the competing under acidic conditions to yield α,β-unsaturated methyl ketones[1].

When the unsubstituted baseline, 1-ethynylcyclohexan-1-ol (a synthetic precursor to the tranquilizer ), is subjected to acidic heating, it yields 1-acetylcyclohexene[2]. In contrast, the 2-ethyl variant dictates the regioselectivity of the dehydration/rehydration sequence. The steric and electronic influence of the ethyl group drives the formation of a highly substituted, thermodynamically stable endocyclic double bond, specifically yielding 1-(2-ethylcyclohex-1-enyl)ethanone [3]. This specific enone is a highly valued precursor in the synthesis of damascone-like fragrance compounds[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative benchmarking data of 2-Ethyl-1-ethynylcyclohexan-1-ol against common alternatives.

Alkyne BenchmarkStructural FeatureCuAAC Relative Kinetic RateRupe Rearrangement Primary ProductPrimary Industrial Application
2-Ethyl-1-ethynylcyclohexan-1-ol Tertiary alcohol, 2-ethyl steric bulkSlow (Sterically hindered)1-(2-ethylcyclohex-1-enyl)ethanoneFragrance precursors (Damascone analogs)
1-Ethynylcyclohexan-1-ol (ECX) Tertiary alcohol, unsubstituted ringFast1-acetylcyclohexenePrecursor to ethinamate (sedatives)
2-Methyl-3-butyn-2-ol Acyclic tertiary alcoholVery Fast3-methyl-3-buten-2-oneGeneral chemical building block
Phenylacetylene Aromatic terminal alkyneExtremely FastN/A (Lacks hydroxyl group)Standard benchmark for cross-coupling

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why each step is performed.

Protocol 1: Kinetic Benchmarking via CuAAC (Click Chemistry)

This protocol is designed to quantitatively benchmark the steric retardation of the 2-ethyl group during triazole formation.

  • Reagent Preparation: In a 10 mL Schlenk flask, dissolve 1.0 mmol of the target alkyne (e.g., 2-Ethyl-1-ethynylcyclohexan-1-ol) and 1.0 mmol of benzyl azide in 5 mL of a degassed t-BuOH/H₂O (1:1 v/v) solvent mixture. Causality: The mixed solvent system ensures the solubility of both the hydrophobic alkyne and the water-soluble catalytic species.

  • Catalyst Initiation: Add 0.05 mmol of CuSO₄·5H₂O followed by 0.1 mmol of sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing premature oxidation and ensuring a controlled reaction start time.

  • Kinetic Sampling: Stir the mixture at 25°C. At precise intervals (e.g., 5, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

  • Reaction Quench: Immediately inject each aliquot into a vial containing 0.5 mL of a 0.1 M EDTA solution. Causality: EDTA rapidly chelates the Cu(I) catalyst, instantly halting the cycloaddition and preserving the exact conversion state for accurate kinetic measurement.

  • Validation: Analyze the aliquots via HPLC (UV detection at 254 nm for the benzyl group) to plot the consumption of benzyl azide over time, establishing the relative rate constant ( krel​ ) against phenylacetylene.

Protocol 2: Acid-Catalyzed Rupe Rearrangement for Fragrance Precursors

This protocol details the synthesis of 1-(2-ethylcyclohex-1-enyl)ethanone, utilizing formic acid as both solvent and catalyst[3].

Workflow S1 1. Substrate Prep Dissolve Alkyne in HCOOH S2 2. Acidic Heating 80°C for 6 hours S1->S2 S3 3. Quench & Extract Ice/Water + Diethyl Ether S2->S3 S4 4. Purification Silica Gel Chromatography S3->S4 S5 5. Product Validation Yield: 1-(2-ethylcyclohex-1-enyl)ethanone S4->S5

Step-by-step workflow for the acid-catalyzed Rupe rearrangement of propargylic alcohols.

  • Acidic Solvation: Dissolve 4.9 g (32 mmol) of 2-ethyl-1-ethynylcyclohexan-1-ol in 10 mL of concentrated formic acid[3]. Causality: Formic acid provides the necessary Brønsted acidity to protonate the tertiary hydroxyl group without introducing non-volatile mineral acids that complicate workup.

  • Thermal Activation: Heat the solution to 80°C for 6 hours[3]. Causality: This thermal energy overcomes the activation barrier for the elimination of water (forming a carbocation) and the subsequent 1,3-enyne intermediate rearrangement.

  • Quenching: Cool the mixture to room temperature and pour it directly into 50 mL of an ice/water slurry[3]. Causality: The rapid temperature drop prevents over-polymerization of the highly reactive enone product.

  • Extraction & Neutralization: Extract the aqueous phase with diethyl ether (3 x 20 mL). Wash the combined organic phases with water, followed by saturated aqueous NaHCO₃, and finally brine[3]. Causality: The NaHCO₃ wash is critical; it neutralizes residual formic acid, which would otherwise catalyze the degradation of the enone during concentration.

  • Purification: Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, hexane/diethyl ether 100:5) to isolate 1-(2-ethylcyclohex-1-enyl)ethanone[3].

Strategic Applications in Industry

Fragrance Development: The primary industrial value of 2-Ethyl-1-ethynylcyclohexan-1-ol lies in its conversion to 1-(2-ethylcyclohex-1-enyl)ethanone. This enone is an essential building block for synthesizing analogs of damascones —a family of rose ketone fragrance ingredients. The 2-ethyl substitution imparts a highly diffusive, fruity, and apple-like olfactory profile that cannot be achieved with unsubstituted cyclohexyl derivatives[3].

Pharmaceuticals & Bioconjugation: In drug discovery, the push toward "tunable" click chemistry has made sterically hindered alkynes highly desirable. While 1-ethynylcyclohexanol is historically tied to the synthesis of GABA-acting sedatives[2], the 2-ethyl variant serves as a robust tool for creating sterically shielded triazole linkages. These shielded linkages are inherently more resistant to enzymatic degradation and metabolic cleavage in vivo, making them ideal for stable antibody-drug conjugates (ADCs) or prolonged-release prodrugs.

References

  • Source: Google Patents (WO2008071025A1)
  • 1-Ethynylcyclohexanol Source: Wikipedia URL:[Link]

  • Meyer–Schuster rearrangement Source: Wikipedia URL:[Link]

  • Rupe Rearrangement Studies in Liquid Sulfur Dioxide Source: ResearchGate / Key Engineering Materials URL:[Link]

Sources

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